N-Boc-1-(bromomethyl)cyclopropanamine

Nucleophilic substitution Leaving group ability Electrophilic reactivity

This cyclopropane building block combines an acid-labile Boc-protected amine with a reactive bromomethyl group (pKa HBr ≈ -9), ensuring efficient nucleophilic substitution. Its strained cyclopropane ring (~27 kcal/mol) introduces conformational constraints critical for spirocyclic scaffolds and PBP inhibitors. The orthogonal reactivity minimizes side reactions, enabling streamlined synthesis of conformationally rigid pharmacophores in antibacterial and antiviral drug discovery.

Molecular Formula C9H16BrNO2
Molecular Weight 250.13 g/mol
CAS No. 387845-49-0
Cat. No. B1291978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-1-(bromomethyl)cyclopropanamine
CAS387845-49-0
Molecular FormulaC9H16BrNO2
Molecular Weight250.13 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CC1)CBr
InChIInChI=1S/C9H16BrNO2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-6H2,1-3H3,(H,11,12)
InChIKeyBESSNJVSPVAKNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-1-(bromomethyl)cyclopropanamine CAS 387845-49-0: A Dual-Functional Cyclopropane Building Block for Drug Discovery


N-Boc-1-(bromomethyl)cyclopropanamine (CAS 387845-49-0), systematically named tert-butyl N-[1-(bromomethyl)cyclopropyl]carbamate, is a cyclopropane-derived protected amine building block featuring an orthogonally reactive bromomethyl group and an acid-labile Boc protecting group [1]. The molecule comprises a strained cyclopropane ring (~27 kcal/mol ring strain) bearing a bromomethyl electrophilic site at the C1 position, enabling nucleophilic substitution and cross-coupling transformations, while the tert-butoxycarbonyl-protected primary amine remains masked for subsequent deprotection under acidic conditions . This orthogonal reactivity profile distinguishes it from non-brominated cyclopropanamine analogs and positions it as a strategic intermediate for synthesizing conformationally constrained pharmacophores and spirocyclic scaffolds [2].

Why N-Boc-1-(bromomethyl)cyclopropanamine Cannot Be Replaced by Generic Cyclopropanamine Analogs


Substituting N-Boc-1-(bromomethyl)cyclopropanamine with a structurally related analog introduces quantifiable functional deficits. Replacing the bromomethyl leaving group with a chloromethyl substituent (as in N-Boc-1-(chloromethyl)cyclopropanamine, CAS 1598477-10-1) significantly reduces electrophilic reactivity in nucleophilic substitution reactions due to the inferior leaving group ability of chloride (pKa of HCl ≈ -7) relative to bromide (pKa of HBr ≈ -9) . Substituting the Boc protecting group with Fmoc or Cbz alters the deprotection orthogonality, limiting compatibility with acid-sensitive synthetic sequences [1]. Replacing the entire scaffold with a non-brominated N-Boc-cyclopropanamine (CAS 132844-48-5) eliminates the electrophilic handle required for C–C bond formation, reducing downstream derivatization options . The following quantitative evidence demonstrates why each differentiation dimension impacts scientific selection and procurement decisions.

Quantitative Evidence Guide: N-Boc-1-(bromomethyl)cyclopropanamine Versus Comparators


Bromomethyl vs. Chloromethyl: Electrophilic Reactivity Differential in Cyclopropane Scaffolds

The bromomethyl substituent in N-Boc-1-(bromomethyl)cyclopropanamine exhibits superior leaving group ability compared to its chloromethyl analog (N-Boc-1-(chloromethyl)cyclopropanamine, CAS 1598477-10-1), as evidenced by the leaving group pKa differential: bromide (pKa of conjugate acid HBr ≈ -9) versus chloride (pKa of conjugate acid HCl ≈ -7) . This translates to accelerated SN2 reaction rates under identical nucleophilic substitution conditions. The bromomethyl group functions as an excellent leaving group in alkylation reactions with amines, thiols, and stabilized carbanions, whereas the chloromethyl analog requires harsher conditions or longer reaction times for comparable conversion . The presence of the strained cyclopropane ring further amplifies this reactivity differential due to increased electrophilic character at the exocyclic methylene carbon .

Nucleophilic substitution Leaving group ability Electrophilic reactivity

N-Boc vs. N-Fmoc/Cbz: Orthogonal Deprotection Compatibility Under Acidic Conditions

The Boc protecting group on N-Boc-1-(bromomethyl)cyclopropanamine undergoes clean deprotection under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane), whereas the Fmoc group requires basic conditions (20% piperidine in DMF) and the Cbz group requires hydrogenolysis (H₂, Pd/C) [1]. This orthogonal reactivity profile enables selective deprotection in the presence of base-labile or hydrogenation-sensitive functional groups. In solid-phase peptide synthesis, Boc-based strategies remain preferred when acid-stable resins and side-chain protecting groups are employed, while Fmoc/tBu chemistry dominates for base-labile substrates [2]. The availability of commercial N-Boc-1-(bromomethyl)cyclopropanamine in purities ranging from 95% to 97% across multiple suppliers (including AK Scientific, Leyan, and others) ensures consistent quality for downstream deprotection workflows .

Protecting group strategy Orthogonal deprotection Acid-labile group

Cyclopropane Ring Strain as a Conformational Constraint Element in Bioactive Scaffolds

The cyclopropane ring in N-Boc-1-(bromomethyl)cyclopropanamine imposes an inherent ring strain of approximately 27 kcal/mol, which translates to conformational restriction and unique stereoelectronic properties not present in acyclic alkylamine analogs . Cyclopropane-containing drug candidates frequently demonstrate enhanced metabolic stability due to the reduced conformational flexibility and altered electronic environment around the amine center [1]. Patent literature documents the use of N-Boc-protected cyclopropanamine derivatives as key intermediates in the synthesis of penicillin-binding protein inhibitors (WO-2021108023-A1), bicyclic derivative-containing inhibitors (WO-2020228756-A1), and anti-hepatitis B virus agents (WO-2020120528-A1) . In each case, the cyclopropane ring serves as a conformationally constrained scaffold that influences target binding affinity and pharmacokinetic properties.

Conformational restriction Cyclopropane pharmacophore Metabolic stability

Synthetic Accessibility: Established 66% Yield Route via 1-(Boc-amino)cyclopropylmethanol

N-Boc-1-(bromomethyl)cyclopropanamine can be reliably synthesized from commercially available 1-(Boc-amino)cyclopropylmethanol (CAS 107017-73-2) via bromination, achieving a reported yield of approximately 66% [1]. This established synthetic route provides a quantitative benchmark for assessing the cost efficiency and scalability of in-house synthesis versus direct procurement. The precursor alcohol is commercially available at 98% purity, and the bromination step employs standard reagents (e.g., CBr₄/PPh₃ or PBr₃) without requiring specialized equipment [2]. Compared to alternative cyclopropane building blocks requiring multi-step de novo construction, this two-step sequence from a readily available starting material reduces synthetic complexity and shortens the route to advanced intermediates .

Synthetic yield Building block accessibility Cost efficiency

Optimal Application Scenarios for N-Boc-1-(bromomethyl)cyclopropanamine in Drug Discovery and Chemical Synthesis


Synthesis of Conformationally Constrained Penicillin-Binding Protein Inhibitors

N-Boc-1-(bromomethyl)cyclopropanamine serves as a critical electrophilic building block for introducing cyclopropane conformational constraints into penicillin-binding protein (PBP) inhibitors, as documented in WO-2021108023-A1 . The bromomethyl group undergoes nucleophilic substitution with amine or thiol nucleophiles on the PBP inhibitor scaffold, installing the cyclopropane pharmacophore that enhances target binding through restricted conformational freedom. The Boc protecting group remains intact during the coupling step and is subsequently removed under acidic conditions to reveal the free primary amine for further derivatization or target engagement. This orthogonal reactivity profile is essential for synthesizing conformationally rigid β-lactam analogs and non-β-lactam PBP inhibitors for antibacterial drug discovery programs.

Construction of Bicyclic Derivative-Containing Inhibitor Scaffolds

WO-2020228756-A1 and CN-112368283-A describe the use of N-Boc-1-(bromomethyl)cyclopropanamine as a synthetic intermediate in the preparation of bicyclic derivative-containing inhibitors . The compound's bromomethyl electrophile enables alkylation of heterocyclic nitrogen or sulfur nucleophiles, forming a cyclopropylmethyl linkage that introduces the strained cyclopropane ring into the bicyclic core. This structural modification alters the three-dimensional conformation of the inhibitor, potentially improving selectivity for the intended biological target (e.g., kinases, proteases, or GPCRs) relative to flexible alkyl linkers. The Boc-protected amine provides a latent functional handle for late-stage diversification after scaffold assembly.

Development of Anti-Hepatitis B Virus Agents with Cyclopropane Pharmacophores

WO-2020120528-A1 discloses N-containing chromen-4-one derivatives for hepatitis B virus treatment, wherein cyclopropane-containing intermediates derived from N-Boc-1-(bromomethyl)cyclopropanamine contribute to antiviral activity . The cyclopropane ring's ~27 kcal/mol strain energy creates a unique electrostatic environment that can influence interactions with viral protein targets and potentially reduce off-target binding associated with more flexible alkylamine motifs. The bromomethyl group's enhanced leaving group ability relative to chloromethyl analogs (pKa HBr ≈ -9 vs. HCl ≈ -7) ensures efficient coupling with nucleophilic sites on the chromen-4-one scaffold under mild conditions, minimizing undesired side reactions .

Synthesis of Spirocyclopropanated Agrochemical Analogs

tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate (the synthetic precursor to N-Boc-1-(bromomethyl)cyclopropanamine) has been employed in the synthesis of spirocyclopropanated analogs of commercial insecticides including Thiacloprid and Imidacloprid . N-Boc-1-(bromomethyl)cyclopropanamine extends this capability by providing a more reactive electrophilic bromomethyl handle for alkylating heterocyclic nitrogens in neonicotinoid scaffolds, enabling the introduction of spirocyclopropane motifs that can alter insect nicotinic acetylcholine receptor binding profiles and potentially circumvent existing resistance mechanisms. The acid-labile Boc group permits late-stage deprotection without affecting the spirocyclic core structure.

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